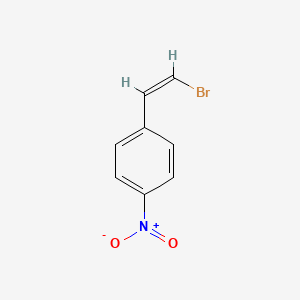
(Z)-1-(2-Bromovinyl)-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1-(2-Bromovinyl)-4-nitrobenzene is an organic compound characterized by the presence of a bromovinyl group and a nitrobenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(2-Bromovinyl)-4-nitrobenzene typically involves the reaction of phenols with bromoalkynes. One-pot reactions of phenols with bromoalkynes can generate (Z)-2-bromovinyl phenyl ethers, which can then be converted to this compound through subsequent functionalization steps .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of palladium-catalyzed C-H bond functionalization and intramolecular cyclization techniques are likely employed to achieve high yields and regioselectivity .
Chemical Reactions Analysis
Types of Reactions
(Z)-1-(2-Bromovinyl)-4-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The nitro group can undergo reduction to form amines, while the bromovinyl group can be oxidized under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Major Products
Substitution Reactions: Products include substituted nitrobenzenes.
Oxidation Reactions: Products include carboxylic acids or aldehydes.
Reduction Reactions: Products include amines or hydroxylamines.
Scientific Research Applications
(Z)-1-(2-Bromovinyl)-4-nitrobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-1-(2-Bromovinyl)-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The bromovinyl group can participate in electrophilic addition reactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can lead to the formation of various products and intermediates, influencing the compound’s reactivity and applications .
Comparison with Similar Compounds
Similar Compounds
(Z)-2-Bromovinyl Phenyl Ethers: Similar in structure but differ in the functional groups attached to the phenyl ring.
(Z)-2-Bromovinyl-MIDA Boronate: A versatile building block for small molecule synthesis, used in iterative cross-coupling reactions.
Uniqueness
(Z)-1-(2-Bromovinyl)-4-nitrobenzene is unique due to the presence of both a bromovinyl group and a nitro group on the benzene ring
Properties
Molecular Formula |
C8H6BrNO2 |
|---|---|
Molecular Weight |
228.04 g/mol |
IUPAC Name |
1-[(Z)-2-bromoethenyl]-4-nitrobenzene |
InChI |
InChI=1S/C8H6BrNO2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-6H/b6-5- |
InChI Key |
WUOJWZYDGWRQLI-WAYWQWQTSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\Br)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C=CBr)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















